molecular formula C21H26N2O2 B2538723 2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 953914-69-7

2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No.: B2538723
CAS No.: 953914-69-7
M. Wt: 338.451
InChI Key: WBUGZPZBAGOOCG-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-(2-phenylmorpholino)propyl)benzamide is a synthetic benzamide derivative featuring a 2-methylbenzamide core linked via a three-carbon propyl chain to a 2-phenylmorpholino moiety.

Properties

IUPAC Name

2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17-8-5-6-11-19(17)21(24)22-12-7-13-23-14-15-25-20(16-23)18-9-3-2-4-10-18/h2-6,8-11,20H,7,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUGZPZBAGOOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide core or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Phenyl halides with a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features :

  • Benzamide Core : The 2-methyl substitution on the benzoyl group enhances lipophilicity compared to unsubstituted benzamides.
  • Morpholino-Propanamine Side Chain: The morpholino ring provides hydrogen-bonding capacity (via the oxygen atom) and conformational rigidity, while the phenyl group introduces aromatic interactions.

Potential Applications: Morpholino-containing compounds are frequently explored in drug discovery due to their balanced solubility and membrane permeability.

Comparison with Structurally Similar Compounds

2-Amino-N-(3-Morpholin-4-ylpropyl)benzamide ()

  • Structure: Shares the morpholino-propylamine side chain but replaces the 2-methylbenzamide with a 2-aminobenzamide group.
  • Key Differences: The amino group increases hydrogen-bond donors (2 vs. Lower molecular weight (289.35 vs. ~375.45 estimated for the target) due to the absence of the phenyl substituent on the morpholino ring.
  • Applications: Primarily a research chemical with available safety data; the amino group may facilitate coordination in metal-catalyzed reactions .

2-Methyl-N-[3-(2-Oxopyrrolidin-1-yl)propyl]benzamide ()

  • Structure: Replaces the morpholino group with a 2-oxopyrrolidine (pyrrolidinone) ring.
  • Key Differences: The pyrrolidinone ring introduces a ketone group, increasing polarity (logP = 1.03) compared to the morpholino-containing target (estimated logP ~2.5). Reduced hydrogen-bond acceptors (4 vs. 5 in the target) due to the absence of morpholino oxygen.
  • Applications : The ketone may improve metabolic stability but reduce CNS penetration due to higher polarity .

Mepronil (2-Methyl-N-(3-(1-Methylethoxy)phenyl)benzamide) ()

  • Structure: Features an isopropoxy-substituted phenyl group instead of the morpholino-propyl chain.
  • Key Differences: The isopropoxy group increases lipophilicity (higher logP), making it suitable as a pesticide.
  • Applications : Agricultural fungicide, highlighting how side-chain modifications dictate industrial vs. pharmaceutical utility .

2-(N-Allylsulfamoyl)-N-propylbenzamide ()

  • Structure: Incorporates a sulfamoyl-allyl group instead of morpholino-phenyl.
  • Key Differences :
    • The sulfamoyl group introduces strong electron-withdrawing effects, altering electronic properties (e.g., HOMO-LUMO gap).
    • Allyl group may enhance reactivity in polymerization or agrochemical applications.

Physicochemical and Functional Comparison Table

Compound Name Molecular Weight logP H-Bond Donors H-Bond Acceptors PSA (Ų) Key Applications/Notes
Target Compound ~375.45 ~2.5 1 5 ~50 Drug candidate (hypothetical)
2-Amino-N-(3-morpholinopropyl)benzamide 289.35 1.03 2 4 42 Research chemical
2-Methyl-N-[3-(2-oxopyrrolidinyl)propyl]benzamide 260.33 1.03 1 4 42 Metabolic studies
Mepronil 269.32 ~3.0 1 3 ~50 Agricultural fungicide
2-(N-Allylsulfamoyl)-N-propylbenzamide Not reported ~2.8 2 5 ~80 DFT model compound

Research Findings and Implications

  • Morpholino vs.
  • Lipophilicity vs. Bioactivity : Mepronil’s high logP aligns with its role as a pesticide, whereas the target compound’s moderate logP (~2.5) suggests better balance for CNS drugs .
  • Electronic Properties : Sulfamoyl and allyl groups () introduce distinct electronic profiles, favoring agrochemicals over pharmaceuticals .

Biological Activity

2-Methyl-N-(3-(2-phenylmorpholino)propyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C18_{18}H24_{24}N2_2O
  • Molecular Weight : Approximately 288.4 g/mol
  • Functional Groups : Benzamide and morpholine moieties, contributing to its biological activity.

The biological activity of 2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : Potential modulation of enzyme activity involved in metabolic pathways.
  • Receptors : Binding to specific receptors may influence neurotransmitter release and cellular signaling pathways.
  • Ion Channels : Preliminary studies suggest it may affect potassium channels, impacting neuronal excitability and muscle contraction.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that 2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated against various strains, showing promising results.

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus4029
Escherichia coli5024
Pseudomonas aeruginosa4530
Klebsiella pneumoniae5519

This data indicates that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have also suggested anticancer properties, particularly in inhibiting the growth of cancer cell lines. The compound was tested against various tumor cell lines, including MCF7 (breast cancer) and HL60 (leukemia), showing dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF715
HL6010

These findings highlight the potential of this compound in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of the compound against common pathogens. The results confirmed its effectiveness comparable to standard antibiotics like ceftriaxone .
  • Cancer Cell Inhibition : Another investigation focused on the compound's ability to inhibit tumor growth in vitro. The study utilized various concentrations and reported significant reductions in cell viability across multiple cancer types .

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